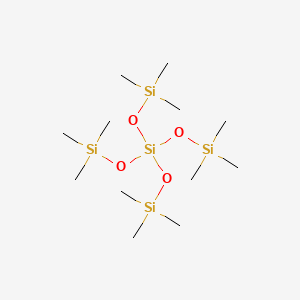
3-Fluoro-4-yodonirobenceno
Descripción general
Descripción
3-Fluoro-4-iodonitrobenzene is an organic compound with the molecular formula C6H3FINO2 and a molecular weight of 266.00 g/mol It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and nitro groups
Aplicaciones Científicas De Investigación
3-Fluoro-4-iodonitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Mecanismo De Acción
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the body .
Mode of Action
The mode of action of 3-Fluoro-4-iodonitrobenzene involves a series of reactions. The nitro group on the benzene ring is a meta director, meaning it directs subsequent reactions to occur at the meta position on the ring . This property is crucial in the synthesis of various compounds .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including nitration, bromination, and conversion of nitro groups to amines .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 4°c .
Result of Action
Nitrobenzene compounds are known to have various effects depending on their specific structures and the biochemical pathways they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-iodonitrobenzene. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It is also recommended to use personal protective equipment and avoid contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is a solid with a molecular weight of 267 . It is used in proteomics research .
Molecular Mechanism
It is known that the compound can participate in various chemical processes due to its fluorine, iodine, and nitro functional groups .
Temporal Effects in Laboratory Settings
3-Fluoro-4-iodonitrobenzene is a solid that is stored at 4° C . Its melting point is between 125-127° C
Metabolic Pathways
It is known that the compound can participate in various chemical processes due to its fluorine, iodine, and nitro functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of the iodine and fluorine atoms.
Industrial Production Methods: Industrial production of 3-Fluoro-4-iodonitrobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-iodonitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro, iodine, and fluorine groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield phenols.
Reduction Reactions: Reduction of the nitro group yields the corresponding amine derivative.
Comparación Con Compuestos Similares
- 3-Fluoro-4-bromonitrobenzene
- 3-Fluoro-4-chloronitrobenzene
- 3-Fluoro-4-nitrobenzene
Comparison: 3-Fluoro-4-iodonitrobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic properties compared to its analogs. The iodine atom, being larger and more polarizable, can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
IUPAC Name |
2-fluoro-1-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAFWGDKYKHVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282131 | |
| Record name | 3-Fluoro-4-iodonitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2996-30-7 | |
| Record name | 2996-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-4-iodonitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2996-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)





![1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione](/img/structure/B1585266.png)




